molecular formula C10H9FN2 B2384445 5-Fluoro-2-(1H-pyrrol-1-yl)aniline CAS No. 896429-57-5

5-Fluoro-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B2384445
CAS No.: 896429-57-5
M. Wt: 176.194
InChI Key: GGKNORHSABZYSG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a pyrrole ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with pyrrole under specific conditionsCommon reagents used in this synthesis include reducing agents like iron powder or tin chloride for the reduction step, and catalysts such as palladium on carbon for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-pyrrol-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated or nitrated derivatives .

Scientific Research Applications

5-Fluoro-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(1H-pyrrol-1-yl)aniline: Similar structure but with different substitution pattern.

    5-Fluoro-2-(1H-indol-1-yl)aniline: Contains an indole ring instead of a pyrrole ring.

    5-Fluoro-2-(1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

5-Fluoro-2-(1H-pyrrol-1-yl)aniline is unique due to the specific positioning of the fluorine atom and the pyrrole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNORHSABZYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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